D-(C~6~,C~6~-~2~H_2_)Fructofuranose

Description

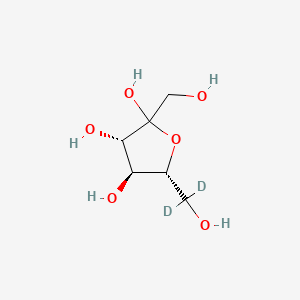

D-(C6,C6-²H₂)Fructofuranose is a deuterated derivative of D-(-)-fructofuranose, where two hydrogen atoms at the C6 position are replaced with deuterium (²H). This isotopic modification is commonly employed in metabolic tracing, nuclear magnetic resonance (NMR) studies, and enzymatic assays to investigate fructose utilization pathways without significantly altering its chemical behavior . Structurally, it retains the five-membered furanose ring conformation of fructose, distinguishing it from the six-membered pyranose form (β-D-fructopyranose) . The deuterium substitution at C6 enhances molecular weight (182.16 g/mol vs. 180.16 g/mol for non-deuterated fructose) and may influence hydrogen bonding or kinetic isotope effects in biochemical reactions .

Properties

IUPAC Name |

(3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-XPGJXJCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746034 | |

| Record name | D-(C~6~,C~6~-~2~H_2_)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-75-1 | |

| Record name | D-(C~6~,C~6~-~2~H_2_)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(C~6~,C~6~-~2~H_2_)Fructofuranose typically involves the deuteration of fructose. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum, and the process is carried out under controlled temperature and pressure to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The purity of the final product is ensured through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: D-(C~6~,C~6~-~2~H_2_)Fructofuranose undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)

Reduction: Sodium borohydride (NaBH_4), Lithium aluminum hydride (LiAlH_4)

Substitution: Halogens (Cl_2, Br_2), Alkylating agents (CH_3I)

Major Products Formed:

Oxidation: Formation of keto acids or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Biochemical Applications

Role in Metabolism

Beta-D-fructofuranose is integral to carbohydrate metabolism. It is metabolized into fructose-6-phosphate, which enters the glycolytic pathway, leading to ATP production for cellular processes. This transformation is vital for energy generation in living organisms.

Enzymatic Reactions

The compound serves as a substrate in numerous enzymatic reactions, particularly in studies focusing on enzyme kinetics and mechanisms. For instance, it has been utilized to investigate the catalytic efficiency of various enzymes involved in carbohydrate metabolism.

Biological Activities

Research indicates that beta-D-fructofuranose exhibits several biological activities, including antioxidant properties and potential anti-inflammatory effects. These characteristics make it a subject of interest in pharmacological studies aimed at developing therapeutic agents.

Applications in Food Science

Sweetener and Flavoring Agent

Due to its sweetness, beta-D-fructofuranose is widely used as a sweetener in food products. Its low glycemic index makes it an attractive alternative for sugar substitutes in diabetic-friendly foods.

Nutritional Research

Studies have shown that beta-D-fructofuranose can affect gut health by promoting beneficial gut microbiota. Its prebiotic properties are being explored for their potential to enhance digestive health and overall well-being.

Industrial Applications

Production of Furfural and 5-Hydroxymethylfurfural (5-HMF)

Beta-D-fructofuranose is a precursor for the synthesis of furfural and 5-HMF, important platform chemicals used in the production of biofuels, resins, and pharmaceuticals. Recent studies have demonstrated effective catalytic processes for converting C₆ sugars like fructose into these valuable compounds .

Case Study 1: Catalytic Conversion of Fructose

Researchers have developed a novel heterogeneous catalyst (Pd-PdO/ZnSO₄) that enhances the yield of furfural from C₆ sugars through flash pyrolysis. This method not only improves efficiency but also addresses environmental concerns associated with traditional methods involving mineral acids .

Case Study 2: Nutritional Impact

A study investigated the prebiotic effects of beta-D-fructofuranose on gut microbiota. Results indicated that its consumption led to increased populations of beneficial bacteria, suggesting potential health benefits associated with its dietary intake.

Mechanism of Action

The mechanism of action of D-(C~6~,C~6~-~2~H_2_)Fructofuranose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms influence the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into enzyme kinetics and substrate specificity.

Molecular Targets and Pathways:

Enzymes: Hexokinase, Fructokinase

Pathways: Glycolysis, Fructose metabolism

Comparison with Similar Compounds

Structural Isomers: Fructofuranose vs. Fructopyranose

Fructose exists in equilibrium between furanose (β-D-fructofuranose) and pyranose (β-D-fructopyranose) tautomers in aqueous solutions. Key differences include:

- Ring Structure: Fructofuranose has a five-membered ring, while fructopyranose forms a six-membered ring .

- Stability: In water, ~70% of fructose exists as β-D-fructopyranose due to favorable hydrogen bonding, whereas fructofuranose constitutes ~22% .

- Retention Time: In GC-MS analyses, D-(-)-fructofuranose elutes earlier (retention time: 41.38 min) compared to fructopyranose isomers (41.76–41.98 min) due to differences in polarity .

Table 1: Physical Properties of Fructose Tautomers

| Compound | Molecular Weight (g/mol) | Retention Time (GC-MS, min) | Abundance in Solution (%) |

|---|---|---|---|

| D-(-)-Fructofuranose | 180.16 | 41.38 | ~22% |

| β-D-Fructopyranose | 180.16 | 41.76–41.98 | ~70% |

| D-(C6,C6-²H₂)Fructofuranose | 182.16 | Slightly higher | N/A |

Epimers and Stereoisomers

- D-Allofuranose: An epimer of fructofuranose at C3, identified in plum fruit metabolomes. It exhibits distinct biological roles, such as modulating carbohydrate ratios in plants under different rootstock conditions .

- D-Tagatofuranose: A stereoisomer found in Eryngium carlinae, differing at C4. It contributes to anti-inflammatory responses alongside cinnamic acid .

Isotopic Variants and Deuterated Analogs

Deuterated sugars like D-(C6,C6-²H₂)Fructofuranose are critical in:

- Metabolic Studies : Tracking fructose uptake in adipocytes (e.g., 3T3-L1 cells) without perturbing native pathways .

- Enzymatic Assays : Resolving kinetic mechanisms, as deuterium can slow reaction rates (kinetic isotope effect) .

In contrast, non-deuterated D-(-)-fructofuranose is used in food science as a sweetener and in phytochemical analyses for antioxidant profiling .

Functional Derivatives and Related Carbohydrates

- Fructose 1,6-Bisphosphate: A phosphorylated derivative involved in glycolysis. Unlike fructofuranose, it acts as a regulatory metabolite .

- D-Sorbitol: A sugar alcohol derived from glucose, often co-detected with fructofuranose in plant extracts. It serves as a compatible solute under stress conditions .

Biological Activity

D-(C₆,C₆-₂H₂)Fructofuranose, a fructose derivative, is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. As a furanose form of fructose, it plays crucial roles in carbohydrate metabolism and exhibits various biological effects that can impact health and disease management.

Structural Characteristics

D-(C₆,C₆-₂H₂)Fructofuranose is characterized by its five-membered ring structure, which includes four carbon atoms and one oxygen atom. This structure allows it to participate in numerous enzymatic reactions, particularly those involved in energy metabolism.

Table 1: Structural Properties of D-(C₆,C₆-₂H₂)Fructofuranose

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₂O₆ |

| Structure Type | Furanose (five-membered ring) |

| Functional Groups | Ketone group |

| Anomeric Forms | Alpha and beta anomers |

Metabolic Role

D-(C₆,C₆-₂H₂)Fructofuranose is primarily involved in carbohydrate metabolism. It is phosphorylated by fructokinase to form fructose-6-phosphate, which enters the glycolytic pathway, contributing to ATP production. This metabolic pathway is essential for cellular energy homeostasis and is particularly relevant in tissues with high energy demands, such as the brain and muscles .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of D-(C₆,C₆-₂H₂)Fructofuranose. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various chronic diseases. Research indicates that fructose derivatives can scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies on Biological Effects

- Cancer Metabolism : Inhibiting glycolysis has been explored as a therapeutic strategy in cancer treatment. D-(C₆,C₆-₂H₂)Fructofuranose analogs have shown promise in modulating glycolytic pathways, potentially leading to reduced tumor growth in glioblastoma models .

- Diabetes Management : The modulation of glucose metabolism by D-(C₆,C₆-₂H₂)Fructofuranose suggests potential applications in managing diabetes. Its ability to influence insulin sensitivity and glucose uptake mechanisms has been documented in several studies .

- Neuroprotective Effects : Emerging evidence suggests that D-(C₆,C₆-₂H₂)Fructofuranose may have neuroprotective properties, possibly through its antioxidant activity and ability to enhance neuronal energy metabolism .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.